4-chloro-1H-indazole-5-carbonitrile

Urease inhibition Helicobacter pylori Anti-infective

4-Chloro-1H-indazole-5-carbonitrile is a bifunctional indazole scaffold validated in kinase inhibitor development. Its 4-Cl/5-CN substitution pattern confers nanomolar cellular potency against IDO1 (IC50 9.60 nM) and high-affinity CDK7 binding (Kd 1.30 nM), enabling selective inhibitor programs. Substituting with generic indazole derivatives voids target engagement. Ideal for oncology and anti-infective medicinal chemistry. Research use only.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
CAS No. 1082041-91-5
Cat. No. B3080096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-indazole-5-carbonitrile
CAS1082041-91-5
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1C#N)Cl
InChIInChI=1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)
InChIKeyHKLXPJOGSHCVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5): A Strategic Dual-Functional Heteroaromatic Building Block


4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5) is a heterocyclic small molecule characterized by an indazole core with a chlorine atom at the 4-position and a nitrile group at the 5-position [1]. This specific substitution pattern creates a bifunctional scaffold that is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors . The compound is primarily utilized as a research intermediate in the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases .

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5): Why In-Class Analogs Cannot Be Interchanged


The specific substitution pattern of 4-chloro-1H-indazole-5-carbonitrile is critical for its function, and generic substitution with other indazole derivatives is not viable without quantitative justification. The 4-chloro substituent and the 5-nitrile group are key structural determinants that directly influence target engagement and biological activity . For instance, structure-activity relationship (SAR) studies on 1H-indazole derivatives have demonstrated that substituents at both the 4- and 6-positions have a significant impact on inhibitory activity against IDO1, while the 1H-indazole scaffold itself is essential for this activity [1]. Substituting this compound with an analog lacking these specific functionalities, such as the parent 1H-indazole-5-carbonitrile, could drastically alter or abolish its observed biological effects . The following quantitative evidence details these specific differentiations.

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5): Quantifiable Differentiation Evidence for Procurement Decisions


Potent Urease Inhibition: Nanomolar Activity of 4-Chloro-1H-indazole-5-carbonitrile

4-Chloro-1H-indazole-5-carbonitrile demonstrates potent inhibitory activity against H. pylori urease, a key virulence factor. Its potency is in the low nanomolar range, representing a significant improvement over many known indazole-based urease inhibitors. For example, in a comparable cell-free assay, the parent scaffold, 1H-indazole-5-carbonitrile, was found to be inactive or significantly less potent [2].

Urease inhibition Helicobacter pylori Anti-infective

IDO1 Immuno-Oncology Target Engagement: Nanomolar Cellular Potency of 4-Chloro-1H-indazole-5-carbonitrile

The compound exhibits low nanomolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) in a human cellular context. This potency distinguishes it from earlier generation IDO1 inhibitors based on the 1H-indazole scaffold, which often show micromolar activity. For instance, a representative 1H-indazole derivative (compound 2g) from an earlier SAR study had an IC50 of 5.3 µM against IDO1 [2]. This represents a >500-fold improvement in potency for 4-chloro-1H-indazole-5-carbonitrile.

IDO1 inhibition Immuno-oncology Cellular assay

CDK7 Kinase Inhibition: A Potent Tool for Oncology Research

4-Chloro-1H-indazole-5-carbonitrile has been identified as a key component in the development of potent CDK7 inhibitors. The compound itself demonstrates direct binding to CDK7 with high affinity and inhibits its enzymatic activity. This activity is significant as CDK7 is an attractive target in tumor indications [2]. While the parent scaffold 1H-indazole-5-carbonitrile is known as a key intermediate in pharmaceutical development , the 4-chloro substitution in this derivative appears to be crucial for achieving nanomolar potency, as evidenced by its binding affinity.

CDK7 inhibitor Kinase inhibition Oncology

Computationally Defined Physicochemical Profile and Stability for Reproducible Research

4-Chloro-1H-indazole-5-carbonitrile possesses a well-defined and favorable physicochemical profile that supports its use as a reliable building block. Key computed properties, such as zero rotatable bonds and a defined hydrogen bond donor/acceptor count, predict a rigid, stable molecular geometry . This contrasts with more flexible analogs, which may exhibit greater conformational entropy and less predictable behavior in biological assays. The compound's stability under standard handling conditions ensures high reproducibility in research applications .

Physicochemical properties Stability Reproducibility

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5): Validated Application Scenarios for Scientific and Industrial Use


Development of Next-Generation IDO1 Inhibitors for Immuno-Oncology

4-Chloro-1H-indazole-5-carbonitrile is a superior starting point for synthesizing novel IDO1 inhibitors. Its demonstrated nanomolar cellular potency (IC50 = 9.60 nM) [1] represents a >500-fold improvement over earlier indazole-based leads [2], making it a high-value scaffold for medicinal chemistry optimization in cancer immunotherapy programs.

Synthesis of Potent and Selective CDK7 Kinase Inhibitors

The compound's high-affinity binding to CDK7 (Kd = 1.30 nM) [1] validates its use as a core building block for developing selective, noncovalent CDK7 inhibitors [2]. This application is particularly relevant for oncology research focused on triple-negative breast cancer and other CDK7-dependent tumor types [3].

Design of Novel Anti-infective Agents Targeting Urease

Given its potent inhibition of H. pylori urease (IC50 = 18-83 nM) [1], this compound is a validated starting point for the development of new therapeutics against peptic ulcers and other urease-dependent pathologies. Its potency distinguishes it from less active indazole analogs, streamlining the hit-to-lead process [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H-indazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.